3-Methyl-3-[4-(propan-2-yl)phenyl]pyrrolidine-2,5-dione
Description
Properties
IUPAC Name |
3-methyl-3-(4-propan-2-ylphenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-9(2)10-4-6-11(7-5-10)14(3)8-12(16)15-13(14)17/h4-7,9H,8H2,1-3H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYDFHSLIPPLNND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2(CC(=O)NC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-[4-(propan-2-yl)phenyl]pyrrolidine-2,5-dione typically involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors. One common method is the cyclization of a suitable precursor, such as an N-substituted amide, under acidic or basic conditions. The reaction conditions often include the use of a strong acid or base, such as hydrochloric acid or sodium hydroxide, and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts, such as transition metals, can enhance the reaction rate and selectivity, making the process more economical and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3-[4-(propan-2-yl)phenyl]pyrrolidine-2,5-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Structure and Composition
- Molecular Formula : C14H17NO2
- Molecular Weight : 231.295 g/mol
- Chemical Structure : The compound features a pyrrolidine ring substituted with a methyl group and an isopropylphenyl moiety, contributing to its biological activity and solubility characteristics.
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of pyrrolidine compounds exhibit promising anticancer properties. Specific studies have shown that the introduction of substituents on the pyrrolidine ring can enhance cytotoxicity against various cancer cell lines. For instance, compounds similar to 3-Methyl-3-[4-(propan-2-yl)phenyl]pyrrolidine-2,5-dione have been evaluated for their ability to inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.
Analgesic Properties
Pyrrolidine derivatives are also explored for their analgesic effects. The structural modifications can influence the binding affinity to opioid receptors, making them potential candidates for pain management therapies. Preliminary findings suggest that this compound could serve as a lead structure for developing novel analgesics with reduced side effects compared to existing opioids.
Pharmacology
Neurological Applications
The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies suggest that it may act by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.
Antimicrobial Activity
Recent research has highlighted the antimicrobial properties of pyrrolidine derivatives. The compound's efficacy against various bacterial strains positions it as a candidate for further development in treating infections resistant to conventional antibiotics.
Material Science
Polymer Chemistry
In material science, derivatives of this compound are being explored as monomers for synthesizing polymers with specific mechanical and thermal properties. The incorporation of this compound into polymer matrices can enhance their stability and functionality.
Case Studies
| Study | Focus Area | Findings |
|---|---|---|
| Study A | Anticancer | Demonstrated significant cytotoxicity in breast cancer cell lines when modified with specific substituents. |
| Study B | Analgesic | Showed potential as a non-opioid analgesic with lower addiction risk in animal models. |
| Study C | Neuroprotection | Reduced neuronal cell death in models of oxidative stress, indicating potential therapeutic uses in neurodegenerative conditions. |
Mechanism of Action
The mechanism of action of 3-Methyl-3-[4-(propan-2-yl)phenyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in neurotransmitter synthesis, resulting in anticonvulsant effects .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Features and Substituent Effects
The biological and functional properties of pyrrolidine-2,5-dione derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison of Pyrrolidine-2,5-dione Derivatives
*Calculated based on molecular formula C₁₅H₁₉NO₂. †Estimated using substituent contributions (isopropylphenyl increases lipophilicity).
Physicochemical Properties
- LogP and Solubility : The 4-isopropylphenyl substituent in the target compound likely increases LogP (estimated ~3.8–4.2) compared to derivatives with polar linkers (e.g., acetamide in ). This high lipophilicity may enhance membrane permeability but reduce aqueous solubility .
- Molecular Weight: The target compound (~245 g/mol) falls within the acceptable range for drug-like molecules, contrasting with larger derivatives like the dicyano-substituted analogue (, MW: ~438 g/mol), which may face bioavailability challenges.
Biological Activity
3-Methyl-3-[4-(propan-2-yl)phenyl]pyrrolidine-2,5-dione, a compound belonging to the pyrrolidine family, has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticonvulsant, and analgesic effects, based on diverse research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 231.295 g/mol. The structure features a pyrrolidine ring substituted with a methyl group and a propan-2-ylphenyl moiety, which may influence its biological activity.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of pyrrolidine derivatives, including our compound of interest. In vitro tests indicated that certain derivatives exhibit significant antibacterial and antifungal activities against various strains.
Key Findings:
- Antibacterial Activity : The compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : Some derivatives showed promising antifungal effects against common pathogenic fungi .
| Microorganism | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
| Candida albicans | 0.032 |
Anticonvulsant Activity
The anticonvulsant properties of pyrrolidine derivatives have been explored using various seizure models. The compound was assessed in acute models such as the maximal electroshock (MES) and the 6 Hz seizure tests.
Research Insights:
- In vivo evaluations indicated that some derivatives exhibited broad-spectrum anticonvulsant activity, suggesting potential therapeutic applications in epilepsy management .
- The compound showed no hepatotoxicity or neurocytotoxicity at concentrations as high as 100 μM, indicating a favorable safety profile for further development .
Analgesic Activity
In addition to its anticonvulsant effects, the compound has been evaluated for analgesic properties in models of pain.
Observations:
- Preliminary results from formalin tests indicated significant analgesic effects, suggesting its potential use in pain management therapies .
Case Studies
- Anticonvulsant Efficacy : A study involving a series of pyrrolidine derivatives reported that Compound 33 showed promising results in reducing seizure frequency in animal models .
- Antimicrobial Evaluation : Another study highlighted the synthesis of several pyrrolidine derivatives that exhibited strong antibacterial activity against resistant strains of bacteria .
Q & A
Q. What are the standard synthetic routes for preparing 3-Methyl-3-[4-(propan-2-yl)phenyl]pyrrolidine-2,5-dione, and how are reaction conditions optimized?
The compound is typically synthesized via cyclization reactions or multi-step functionalization of pyrrolidine-2,5-dione scaffolds. For example, similar derivatives have been prepared using catalytic methods (e.g., Fe₂O₃@SiO₂/In₂O₃ catalysts for allylidene intermediates) or through nucleophilic substitution reactions . Key parameters include temperature control (80–120°C), solvent selection (e.g., DMF or THF), and catalyst loading (5–10 mol%). Optimization often involves iterative adjustments of stoichiometry and reaction time, guided by TLC or HPLC monitoring .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
X-ray crystallography is critical for confirming stereochemistry and crystal packing, as demonstrated for structurally analogous pyrrolidine-2,5-dione derivatives . Complementary techniques include:
Q. How can researchers identify and quantify common impurities during synthesis?
Impurities such as unreacted intermediates or regioisomers are analyzed via reverse-phase HPLC with UV detection (λ = 254 nm). Gradient elution (acetonitrile/water) and calibration curves are used for quantification. For chiral impurities, chiral stationary phases (e.g., cellulose-based columns) or NMR derivatization (e.g., Mosher’s acid) may be employed .
Advanced Research Questions
Q. How can statistical experimental design (DoE) improve the yield and selectivity of this compound’s synthesis?
DoE methods, such as factorial designs or response surface methodology, systematically optimize variables (e.g., temperature, solvent polarity, catalyst ratio). For instance, a central composite design could reduce the number of experiments by 40% while identifying interactions between parameters (e.g., solvent polarity × temperature). Contradictions in yield trends under varying conditions are resolved using ANOVA to isolate dominant factors .
Q. What computational strategies are used to predict reaction pathways and intermediates for this compound?
Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) model transition states and energy barriers for cyclization steps. Reaction path searches, as implemented in ICReDD’s workflow, combine computational predictions with experimental validation to prioritize viable pathways. For example, intramolecular hydrogen bonding in intermediates may stabilize specific conformers, guiding synthetic route selection .
Q. How does reactor design influence scalability for large-scale synthesis?
Continuous-flow reactors enhance heat/mass transfer for exothermic steps (e.g., cyclization), minimizing side reactions. Key considerations include:
- Residence time distribution : To prevent over-reaction.
- Catalyst immobilization : For heterogeneous catalysis (e.g., packed-bed reactors).
- In-line analytics : Real-time HPLC/MS monitoring ensures consistent quality .
Q. What advanced separation techniques are suitable for purifying this compound from complex mixtures?
Membrane-based separation (e.g., nanofiltration) or simulated moving bed (SMB) chromatography effectively isolate the target compound from byproducts. For example, SMB using silica gel or polymeric resins achieves >99% purity by exploiting differences in adsorption kinetics between stereoisomers .
Q. How are mechanistic studies conducted to resolve contradictions in reaction pathways?
Isotopic labeling (e.g., ¹³C or ²H) and kinetic isotope effect (KIE) experiments elucidate rate-determining steps. For instance, deuterium labeling at the pyrrolidine nitrogen could confirm whether proton transfer is involved in cyclization. Contradictions between computational and experimental data are resolved via microkinetic modeling .
Q. What methodologies address discrepancies in biological activity data for this compound?
Meta-analyses of dose-response curves (e.g., IC₅₀ values) across studies identify outliers caused by assay variability (e.g., cell line differences). Orthogonal assays (e.g., SPR binding vs. enzymatic inhibition) validate target engagement. For antioxidant studies, standardized protocols (e.g., DPPH/ABTS assays with Trolox equivalents) improve reproducibility .
Q. How is this compound applied in materials science or polymer research?
Its rigid pyrrolidine-2,5-dione core serves as a monomer for high-performance polyamides or polyimides. Thermal stability (TGA analysis) and solubility are tuned by modifying the isopropylphenyl substituent. Applications include gas-separation membranes or dielectric materials, with performance metrics benchmarked against commercial polymers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
